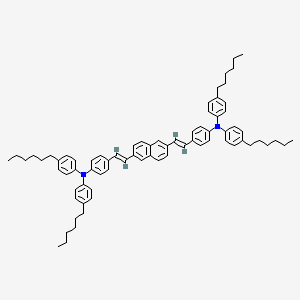
4,4'-((1E,1'E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) is a complex organic compound with a unique structure that includes a naphthalene core and multiple phenyl groups. This compound is known for its applications in various fields, including materials science and organic electronics.
Métodos De Preparación
The synthesis of 4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the naphthalene core: This step involves the synthesis of the naphthalene-2,6-diylbis(ethene-2,1-diyl) intermediate.
Attachment of phenyl groups: The intermediate is then reacted with N,N-bis(4-hexylphenyl)aniline under specific conditions to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The phenyl groups can undergo substitution reactions with various reagents, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Materials Science: The compound is studied for its potential use in creating new materials with specific optical and electronic characteristics.
Biological Research: It is used as a probe in various biological studies to understand molecular interactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various pathways, influencing electronic and optical properties. These interactions are crucial for its applications in organic electronics and materials science.
Comparación Con Compuestos Similares
Compared to other similar compounds, 4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) stands out due to its unique naphthalene core and multiple phenyl groups. Similar compounds include:
- 4,4’-((1E,1’E)-Biphenyl-4,4’-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline)
- 4,4’-((1E,1’E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline)
These compounds share similar structural features but differ in their core structures, leading to variations in their electronic and optical properties.
Propiedades
Fórmula molecular |
C74H86N2 |
|---|---|
Peso molecular |
1003.5 g/mol |
Nombre IUPAC |
4-hexyl-N-[4-[(E)-2-[6-[(E)-2-[4-(4-hexyl-N-(4-hexylphenyl)anilino)phenyl]ethenyl]naphthalen-2-yl]ethenyl]phenyl]-N-(4-hexylphenyl)aniline |
InChI |
InChI=1S/C74H86N2/c1-5-9-13-17-21-59-31-45-69(46-32-59)75(70-47-33-60(34-48-70)22-18-14-10-6-2)73-53-39-63(40-54-73)25-27-65-29-43-68-58-66(30-44-67(68)57-65)28-26-64-41-55-74(56-42-64)76(71-49-35-61(36-50-71)23-19-15-11-7-3)72-51-37-62(38-52-72)24-20-16-12-8-4/h25-58H,5-24H2,1-4H3/b27-25+,28-26+ |
Clave InChI |
SSZGBEIUMQEEPW-NBHCHVEOSA-N |
SMILES isomérico |
CCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC4=C(C=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)CCCCCC)C7=CC=C(C=C7)CCCCCC)C=C3)C8=CC=C(C=C8)CCCCCC |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCCCC)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)C=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=C(C=C7)CCCCCC)C8=CC=C(C=C8)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078925.png)
![N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer](/img/structure/B14078928.png)
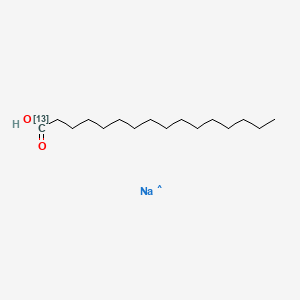
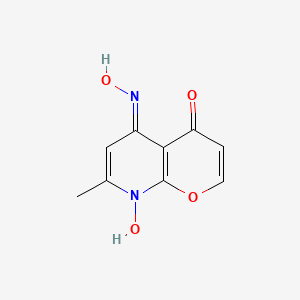
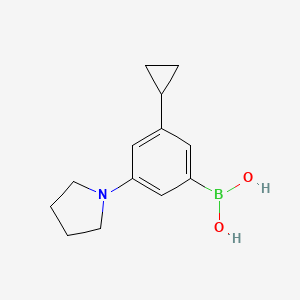

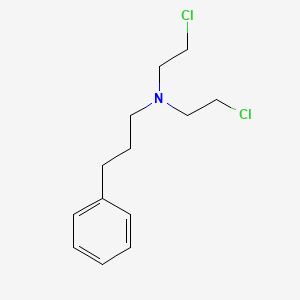
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078980.png)
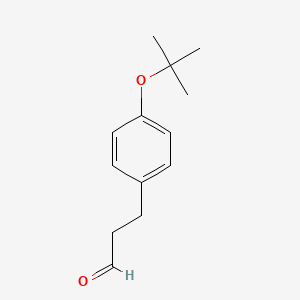
![2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B14078994.png)
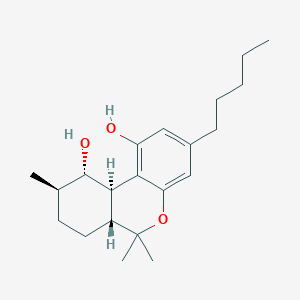

![Methyl 4-[7-fluoro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079003.png)
![5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14079005.png)
